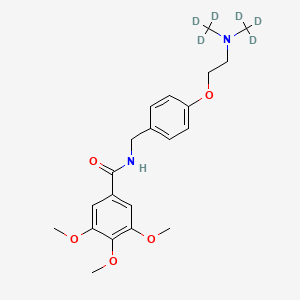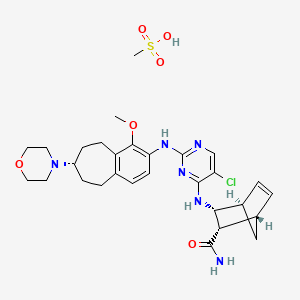
LY3007113
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent.
Applications De Recherche Scientifique
Dual Kinase and BET-Bromodomain Inhibition
LY294002, closely related to LY3007113, is identified as a dual kinase and BET-bromodomain inhibitor. This compound competitively inhibits acetyl-lysine binding of BET proteins BRD2, BRD3, and BRD4, establishing its dual inhibitory action. This unique pharmacophore suggests potential applications in targeting kinase and bromodomain-related pathways in diseases like cancer (Dittmann et al., 2014).
ROS Induction and Apoptosis Sensitization
LY303511 (LY30), another analogue, has been shown to induce production of reactive oxygen species (ROS) and sensitize cancer cells to TRAIL-induced apoptosis. It is involved in complex reactive species and stress signaling pathways, significantly contributing to apoptosis sensitization (Tucker-Kellogg et al., 2012).
Antitumor Effects via Egr-1 Induction
LY294002 and LY303511 significantly up-regulate early growth response gene 1 (Egr-1) in leukemia cells, demonstrating their potential in suppressing cancer cell invasion and migration through mechanisms independent of their PI3K-Akt inhibitory activity. This reveals their antitumor properties beyond their known PI3K inhibition (Liu et al., 2008).
Enhanced TRAIL Sensitivity in Neuroblastoma Cells
LY303511 enhances the sensitivity of neuroblastoma cells to TRAIL-mediated apoptosis. This is mediated by H2O2-induced upregulation of TRAIL receptors, highlighting a novel mode of action for LY30 in amplifying apoptosis sensitivity in certain cancer types (Shenoy et al., 2009).
RAF Dimer Inhibition in Mutant Cancers
LY3009120, closely related to this compound, acts as a pan-RAF and RAF dimer inhibitor, demonstrating effectiveness in various cancer models with KRAS, NRAS, or BRAF mutations. Its unique properties allow minimal paradoxical activation and significant anti-tumor activities (Peng et al., 2015).
Inhibition of Aldosterone Synthase
LY3045697, a derivative in the same family, is a potent aldosterone synthase inhibitor developed as an alternative to mineralocorticoid receptor antagonists. It demonstrated effective modulation of aldosterone and cortisol synthesis, suggesting potential therapeutic applications in conditions like hypertension and cardiovascular diseases (Sloan-Lancaster et al., 2017).
GPCR Signaling and Calcium Transients
LY294002 and LY303511 affect calcium signaling mediated by aminergic GPCRs in a PI3K-independent manner. This finding indicates a broader impact of these compounds on cell signaling pathways, particularly involving G protein-coupled receptors (Kotova et al., 2020).
Modulation of Cytokine Expression and NFκB Activity
These compounds modulate cytokine expression in macrophages via p50 nuclear factor κB inhibition, independent of the PI3K pathway. This suggests their potential utility in inflammatory and immune-related conditions (Avni et al., 2012).
Antiproliferation Potential Against Cancer Cells
LY303511 has shown significant antiproliferation potential against oral cancer cells, both in vitro and in vivo, mainly through inducing ROS and causing oxidative DNA damage. This highlights its potential as a therapeutic agent in certain cancer types (Tang et al., 2019).
Propriétés
Formule moléculaire |
Unknown |
|---|---|
Poids moléculaire |
0 |
Apparence |
Solid powder |
Synonymes |
LY3007113; LY-3007113; LY 3007113.; Unknown |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)
